2-{[(3,3-Diphenylpropyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione
Overview
Description
2-{[(3,3-Diphenylpropyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with phenyl groups and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,3-Diphenylpropyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of phenyl groups: Phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Amino group addition: The amino group can be added through nucleophilic substitution reactions using appropriate amines.
Final cyclization and functionalization: The final steps involve cyclization and functionalization to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,3-Diphenylpropyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-{[(3,3-Diphenylpropyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-{[(3,3-Diphenylpropyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or activating specific pathways. This interaction can lead to various biological effects, including modulation of cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-{[(3,3-Diphenylpropyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione: Unique due to its specific substitution pattern and functional groups.
2-{[(3,3-Diphenylpropyl)amino]methylidene}-5-phenylcyclohexane-1,4-dione: Similar structure but different position of the dione group.
2-{[(3,3-Diphenylpropyl)amino]methylidene}-5-phenylcyclohexane-1,2-dione: Another isomer with a different dione position.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(3,3-diphenylpropyliminomethyl)-3-hydroxy-5-phenylcyclohex-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO2/c30-27-18-24(21-10-4-1-5-11-21)19-28(31)26(27)20-29-17-16-25(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,20,24-25,30H,16-19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNLMCMOJMJGHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(=C1O)C=NCCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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